Product packaging for 2-Bromopyridine-3,5-dicarboxylic acid(Cat. No.:)

2-Bromopyridine-3,5-dicarboxylic acid

Cat. No.: B12851999
M. Wt: 246.01 g/mol
InChI Key: RCLGLLHZYJBDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromopyridine-3,5-dicarboxylic acid is a high-purity brominated pyridine derivative that serves as a versatile and valuable building block in organic synthesis and drug discovery. This compound features a carboxylic acid group at both the 3- and 5-positions and a bromine substituent at the 2-position of the pyridine ring, providing multiple reactive sites for diverse functionalization . The bromine moiety makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, to construct complex biaryl structures and heterocyclic scaffolds relevant to medicinal chemistry . Simultaneously, the dicarboxylic acid groups allow for coordination as a ligand in metal-organic frameworks (MOFs) or as a synthetic handle for derivatization into esters and amides . This multi-functional profile makes it particularly useful in developing Active Pharmaceutical Ingredients (APIs), functional ligands for catalysis, and novel materials . The compound is supplied as a crystalline powder and should be stored in a cool, dry place under inert conditions to maintain stability and purity. This product is intended for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or human use. ⚠️ Disclaimer: The information presented for this compound is hypothetical and provided as a template. Specific data such as CAS Number, molecular formula, physical properties (melting point, boiling point), safety hazards, and detailed applications for "this compound" were not available in the search results and must be confirmed through direct experimental analysis and reliable safety data sheets before any use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO4 B12851999 2-Bromopyridine-3,5-dicarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNO4

Molecular Weight

246.01 g/mol

IUPAC Name

2-bromopyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H4BrNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)(H,12,13)

InChI Key

RCLGLLHZYJBDMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Bromopyridine 3,5 Dicarboxylic Acid and Its Derivatives

Direct Synthetic Routes to 2-Bromopyridine-3,5-dicarboxylic acid

Direct synthesis focuses on the construction of the this compound molecule itself. This typically involves the bromination of a pre-existing pyridine (B92270) dicarboxylic acid or the oxidation of a suitable pyridine precursor.

The introduction of a bromine atom onto a pyridine dicarboxylic acid scaffold is a key strategy for synthesizing this compound. Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, serves as a logical starting material. wikipedia.orgmedchemexpress.com The bromination of such precursors can be achieved through electrophilic aromatic substitution.

While specific literature on the direct bromination of pyridine-3,5-dicarboxylic acid is not extensively detailed in the provided search results, general principles of pyridine chemistry suggest that the reaction would require a potent brominating agent, potentially in the presence of a catalyst. The electron-withdrawing nature of the two carboxylic acid groups deactivates the pyridine ring towards electrophilic attack, making the reaction challenging. The conditions would need to be carefully optimized to achieve selective bromination at the 2-position. The use of reagents like bromine in the presence of oleum (B3057394) or a Lewis acid catalyst might be necessary to overcome the deactivation.

A related method involves the bromination of 2-aminopyridine (B139424), followed by diazotization and subsequent reactions to introduce the carboxylic acid groups. chemicalbook.comorgsyn.orggoogle.com For instance, 2-aminopyridine can be brominated and then converted to 2-bromopyridine (B144113). chemicalbook.comorgsyn.orggoogle.com However, the subsequent introduction of two carboxylic acid groups at the 3 and 5 positions would require further multi-step synthetic sequences.

Another approach could involve the use of pyridine hydrobromide perbromide as a brominating agent, which has been used for the monobromination of other heterocyclic systems. acs.org The reactivity and selectivity of this reagent towards pyridine-3,5-dicarboxylic acid would need to be experimentally determined.

The synthesis of the pyridine dicarboxylic acid core is a fundamental step. Various oxidative methods are employed to produce pyridine dicarboxylic acids from more readily available precursors. For example, 2,6-pyridinedicarboxylic acid can be synthesized by the oxidation of 2,6-dimethylpyridine. chemicalbook.com Similarly, pyridine-2,3-dicarboxylic acid can be prepared by the oxidation of quinoline (B57606). google.comresearchgate.net One method describes the oxidation of quinoline using a chlorate (B79027) salt in an acidic aqueous medium, with the yield being significantly improved in the presence of cupric ions. google.com Another approach for preparing pyridine-2,3-dicarboxylic acids involves the oxidation of quinolines with hydrogen peroxide in the presence of an aqueous base. google.com

These oxidative strategies highlight a general pathway to pyridine dicarboxylic acids. To obtain the specific 3,5-disubstituted pattern of dinicotinic acid, a precursor with substituents at the 3 and 5 positions that can be oxidized to carboxylic acids would be required. For instance, the oxidation of 3,5-dimethylpyridine (B147111) or a related dialkylpyridine could potentially yield pyridine-3,5-dicarboxylic acid.

Functional Group Interconversion and Derivatization

Once the 2-bromopyridine scaffold is in place, the bromine atom and carboxylic acid groups can be further modified through various cross-coupling and derivatization reactions. These transformations are instrumental in creating a diverse library of compounds based on the this compound core.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely applied to bromopyridine derivatives. wikipedia.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org

The Suzuki reaction is highly valued for its tolerance of a wide range of functional groups and generally provides good yields. nih.gov For 2-bromopyridine derivatives, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position. For example, the coupling of 2-bromopyridine with arylboronic acids can produce 2-aryl-substituted pyridines. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high efficiency. researchgate.netnih.gov

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids utilized a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture. nih.gov This demonstrates the feasibility of applying Suzuki coupling to bromopyridines with other functional groups present. Heterodinuclear Pd-Ln compounds have also been developed as effective catalysts for Suzuki-Miyaura cross-coupling reactions of aryl bromides. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromopyridines

Bromopyridine SubstrateCoupling PartnerCatalyst SystemProduct Type
2-BromopyridineArylboronic acidPd(OAc)₂ (ligand-free)2-Arylpyridine
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ / K₃PO₄5-Aryl-2-methylpyridin-3-amine
4-BromoanisolePhenylboronic acidPd-bpydc-Nd4-Methoxybiphenyl

This table is generated based on data from the text and provides examples of Suzuki coupling reactions.

In addition to the Suzuki reaction, Negishi and Stille couplings are also valuable methods for forming carbon-carbon bonds with bromopyridine scaffolds.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For instance, the Negishi coupling of 2-bromopyridine has been used to synthesize unsymmetrical 2,2'-bipyridines. wikipedia.org Palladium-catalyzed Negishi coupling of 3-pyridyl zinc intermediates has been employed in the synthesis of ligands for the CRF receptor. nih.gov

The Stille coupling utilizes an organotin compound (stannane) as the coupling partner for an organic halide, also catalyzed by palladium. organic-chemistry.org A key advantage of stannanes is their stability. organic-chemistry.org The catalytic cycle of both Negishi and Stille couplings generally involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

While these reactions offer powerful synthetic routes, the toxicity of the organotin reagents used in the Stille coupling is a significant drawback. organic-chemistry.org

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) as the carbonyl source. acs.org These reactions are highly versatile for synthesizing carboxylic acids, esters, amides, and ketones from organic halides. acs.orgresearchgate.net

For bromopyridine derivatives, palladium-catalyzed carbonylation can be used to convert the C-Br bond into a C-C(O) bond. This can be particularly useful for synthesizing carboxylic acids and their derivatives. A recent development has shown the palladium-catalyzed direct carbonylation of aryl bromides using carbon dioxide as the carbonyl source under mild conditions to produce aryl carboxylic acids. nih.govresearchgate.net This method offers a more environmentally friendly alternative to the use of carbon monoxide.

The mechanism of these reactions typically involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium complex. This intermediate can then react with a nucleophile (like water, an alcohol, or an amine) to yield the corresponding carboxylic acid, ester, or amide. acs.org Photocatalysis has also been shown to facilitate the palladium-catalyzed carbonylation of alkyl halides. acs.org

Reactions Involving C-H Activation Strategies

The direct functionalization of pyridine rings through C-H activation is a significant area of research in organic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netgoogle.com These strategies often employ transition metal catalysts, such as palladium or rhodium, to selectively activate and functionalize specific C-H bonds on the pyridine core. nih.govnih.gov

However, the application of C-H activation strategies for the direct synthesis of this compound has not been specifically detailed in available research. The presence of multiple substituents and the electronic nature of the pyridine ring can present challenges in achieving the desired regioselectivity for C-H activation. nih.gov While intramolecular C-H functionalization has been used to create complex fused pyridine systems, the direct introduction of a carboxyl group at the C-3 and C-5 positions of a 2-bromopyridine scaffold via C-H activation remains an underexplored area. nih.gov

Future research may explore the use of tailored directing groups or specific catalytic systems to achieve the targeted C-H carboxylation of 2-bromopyridine.

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com In the context of synthesizing pyridine dicarboxylic acids, this can involve the use of environmentally benign solvents, renewable starting materials, and catalytic processes that offer high atom economy. oist.jp

For instance, one-pot syntheses of substituted pyridine-2,6-dicarboxylic acid derivatives have been developed under mild conditions, demonstrating a move towards more sustainable methods. researchgate.net Additionally, the synthesis of pyridine dicarboxylic acids from plant-based sources like lignin (B12514952) is being explored as a renewable alternative to petroleum-based feedstocks. google.com The ozonolysis of substituted quinolines in aqueous solutions also presents a method for producing pyridine carboxylic acids with reduced environmental impact. google.com

Despite these advancements in the synthesis of related compounds, specific green chemistry methodologies dedicated to the synthesis of this compound are not well-documented. The development of such processes would likely focus on minimizing waste, avoiding hazardous reagents like bromine in its elemental form, and utilizing catalytic methods to improve efficiency and reduce energy consumption. The use of biocatalysis, employing enzymes for the selective oxidation and functionalization of pyridine derivatives, could also represent a future direction for the sustainable synthesis of this compound. google.com

Reactivity and Mechanistic Studies of 2 Bromopyridine 3,5 Dicarboxylic Acid

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine (B92270) ring in 2-bromopyridine-3,5-dicarboxylic acid, further accentuated by the two carboxyl groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the bromide ion by a variety of nucleophiles. The mechanistic pathways for these substitutions can be complex, potentially proceeding through different intermediates depending on the reaction conditions and the nature of the nucleophile.

Benzyne-Type Intermediates

The formation of a pyridyne (a pyridine analogue of benzyne) intermediate is a possible pathway for nucleophilic aromatic substitution on halopyridines, particularly when strong bases are employed. In the case of this compound, treatment with a potent base could potentially lead to deprotonation at the 3-position, followed by the elimination of the bromide to form a highly reactive 2,3-pyridyne intermediate. This intermediate would then be rapidly attacked by a nucleophile.

However, the presence of two acidic carboxylic acid groups on the pyridine ring introduces a complicating factor. These groups would be readily deprotonated by a strong base, forming a dicarboxylate salt. This deprotonation could potentially deactivate the ring towards the formation of a pyridyne intermediate by increasing the electron density on the ring and making the ortho-proton less acidic. Definitive studies on the formation of benzyne-type intermediates from this compound are not extensively documented, and this pathway may be less favored compared to direct displacement mechanisms due to the influence of the carboxylate groups.

Direct Displacement Mechanisms

Direct displacement of the bromide in this compound can occur through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate.

The electron-withdrawing nature of the pyridine nitrogen and, significantly, the two carboxylic acid groups at the 3- and 5-positions, play a vital role in stabilizing this anionic intermediate through resonance and inductive effects. This stabilization lowers the activation energy for the reaction, making the 2-position highly susceptible to nucleophilic attack. The subsequent departure of the bromide ion restores the aromaticity of the pyridine ring, yielding the substituted product. The general reactivity trend for halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. nih.gov

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Palladium-catalyzed cross-coupling reactions are particularly prevalent.

Oxidative Addition and Reductive Elimination Processes

A fundamental mechanistic sequence in many palladium-catalyzed cross-coupling reactions is oxidative addition followed by reductive elimination. mdma.ch In the context of this compound, the catalytic cycle typically begins with the oxidative addition of the C-Br bond to a low-valent transition metal center, commonly a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2 in this process.

Following the oxidative addition, a transmetalation step with an organometallic reagent (in Suzuki or Stille coupling, for example) or coordination of another coupling partner occurs. The final key step is reductive elimination , where the two organic ligands on the palladium center couple and are eliminated as the final product. mdma.ch This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center.

The electronic properties of the ligands on the palladium catalyst and the substituents on the this compound can significantly influence the rates of both oxidative addition and reductive elimination. The electron-withdrawing carboxylic acid groups on the pyridine ring can make the C-Br bond more susceptible to oxidative addition.

C–H Activation and Functionalization Mechanisms

While the C-Br bond is the most reactive site for cross-coupling reactions, the direct functionalization of C-H bonds on the pyridine ring of this compound is a potential, albeit more challenging, transformation. Transition metal-catalyzed C-H activation typically involves the cleavage of a C-H bond and the formation of a carbon-metal bond. rsc.org This can be achieved through various mechanisms, including concerted metalation-deprotonation, oxidative addition, or electrophilic substitution.

For this compound, the presence of the nitrogen atom and the carboxylic acid groups can act as directing groups, guiding the metal catalyst to a specific C-H bond. For instance, the carboxylate group could coordinate to the metal center, facilitating the activation of a nearby C-H bond through the formation of a cyclometalated intermediate. However, the high reactivity of the C-Br bond means that C-H activation would likely require specific catalytic systems designed to favor this pathway over the more facile oxidative addition at the C-Br bond. Research specifically detailing the C-H activation and functionalization mechanisms for this compound is limited.

Homocoupling and Side Reaction Pathways

In transition metal-catalyzed cross-coupling reactions of this compound, the formation of undesired side products can occur through various pathways. One common side reaction is homocoupling , which leads to the formation of a symmetrical bipyridine dimer. mdpi.com

Homocoupling can arise from several mechanistic scenarios. For instance, during a Suzuki coupling, the organoboronic acid can undergo homocoupling in the presence of the palladium catalyst and a base. Alternatively, the this compound itself can undergo homocoupling. This can happen if, after oxidative addition to two palladium centers, a transmetalation-like reaction occurs between the two resulting organopalladium intermediates. Reductive elimination from a diorganopalladium species formed through such a process would then yield the homocoupled product. The presence of oxygen can sometimes promote the homocoupling of boronic acids. cdnsciencepub.com

Another potential side reaction is decarboxylation . Pyridinecarboxylic acids, particularly those with the carboxylic acid group at the 2-position, can undergo decarboxylation upon heating. researchgate.net The presence of electron-withdrawing groups can influence the rate of this process. mdma.ch For this compound, heating under certain reaction conditions could potentially lead to the loss of one or both carboxylic acid groups, resulting in the formation of bromopyridine derivatives with fewer carboxyl functionalities. This would, of course, lead to a mixture of products and lower the yield of the desired functionalized dicarboxylic acid.

Ligand Exchange and Coordination Dynamics

The reactivity of metal complexes, including their participation in catalytic cycles and biological processes, is fundamentally governed by the dynamics of ligand exchange and coordination. For complexes of this compound, these dynamics are influenced by a combination of electronic effects from the pyridine ring and its substituents, the chelate effect of the dicarboxylate groups, and the nature of the central metal ion. While specific kinetic studies on the ligand exchange reactions of this compound are not extensively documented, a comprehensive understanding can be built by examining the behavior of structurally related pyridine-dicarboxylic acid ligands and applying the established principles of coordination chemistry.

The coordination of this compound to a metal center typically involves the nitrogen atom of the pyridine ring and one or both of the carboxylate groups. This chelation significantly enhances the thermodynamic stability of the resulting complexes compared to monodentate ligands. The dynamics of ligand exchange in such chelates are often slower than in complexes with monodentate ligands due to the necessity of sequential detachment of the coordinating groups.

The ligand exchange process in an octahedral complex, for instance, can proceed through several mechanisms:

Dissociative (D) mechanism: The reaction is initiated by the cleavage of a metal-ligand bond, forming a five-coordinate intermediate. This is followed by the coordination of the incoming ligand. The rate of this process is primarily dependent on the concentration of the initial complex.

Associative (A) mechanism: The incoming ligand first coordinates to the metal center, forming a seven-coordinate intermediate, which then releases the leaving ligand. The rate is dependent on the concentrations of both the complex and the incoming ligand.

Interchange (I) mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate. This can be further categorized as associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bond formation with the incoming ligand in the transition state.

For complexes of this compound, the bulky bromo substituent at the 2-position can sterically hinder the approach of an incoming ligand, potentially favoring a more dissociative pathway for ligand substitution. Conversely, the electron-withdrawing nature of the bromo and carboxyl groups can increase the positive charge on the metal center, which might make it more susceptible to nucleophilic attack by an incoming ligand, favoring an associative mechanism. The predominant mechanism will therefore be a delicate balance of these electronic and steric factors, as well as the nature of the solvent and the incoming ligand.

The coordination dynamics are also influenced by the electronic configuration of the central metal ion. For example, transition metals with d-electron configurations that result in high crystal field stabilization energy (CFSE), such as Cr(III) (d³) and low-spin Co(III) (d⁶), generally form kinetically inert complexes with slow ligand exchange rates libretexts.org. In contrast, metal ions with configurations that lead to low CFSE, such as high-spin Mn(II) (d⁵) and Zn(II) (d¹⁰), tend to form labile complexes with rapid ligand exchange libretexts.org.

Studies on related pyridine-dicarboxylic acid complexes provide valuable insights. For instance, the coordination of pyridine-2,5-dicarboxylic acid with various transition metals has been shown to result in mononuclear or polymeric structures, with the ligand adopting different coordination modes. rsc.org The stability and reactivity of these complexes are dictated by the stereoelectronic requirements of the metal centers. rsc.org Similarly, cobalt(II) complexes with pyridine-3,5-dicarboxylic acid form two-dimensional coordination polymers, and their magnetic properties are influenced by the coordination environment. mdpi.com The flexibility in coordination modes of such ligands allows for the formation of diverse structural architectures, which in turn affects their dynamic behavior in solution.

The following table summarizes the coordination behavior of various pyridine-dicarboxylic acid ligands with different metal ions, which can be used to infer the potential coordination dynamics of this compound complexes.

LigandMetal Ion(s)Coordination Mode(s)Structural MotifReference
Pyridine-2,3-dicarboxylic acidCu(II), Zn(II), Cd(II)Chelating and bridging2D → 3D interpenetration and 3D framework rsc.org
Pyridine-2,5-dicarboxylic acidZn(II), Ni(II), Cu(II), Cd(II), Pb(II)Bidentate (N, O)Mononuclear and 1D polymer rsc.orgresearchgate.net
Pyridine-2,5-dicarboxylic acid N-oxideMn(II), Zn(II)Chelating (N-oxide O, carboxylate O)Discrete complexes nih.gov
Pyridine-3,5-dicarboxylic acidCo(II)Bridging2D coordination polymer mdpi.com
2-Bromonicotinic acidPd(II)Monodentate (N) and Bridging (N, O)Monomer and 2D coordination polymer

The data in the table illustrates the versatility of pyridine-dicarboxylic acids as ligands, capable of forming a variety of structures from discrete molecules to complex polymers. This structural diversity suggests that the coordination dynamics of their complexes can be tuned by changing the metal ion, the solvent, or the reaction conditions. For this compound, the presence of the bromo group is expected to introduce further electronic and steric perturbations that will modulate its ligand exchange kinetics and the stability of its coordination complexes.

Supramolecular Chemistry and Crystal Engineering of 2 Bromopyridine 3,5 Dicarboxylic Acid Systems

Non-Covalent Interactions in Solid-State Structures

Hydrogen bonds are the primary drivers in the formation of supramolecular structures involving 2-bromopyridine-3,5-dicarboxylic acid. The carboxylic acid groups are potent hydrogen bond donors (O-H), while the pyridine (B92270) nitrogen and carboxylic oxygen atoms act as acceptors. This functionality leads to the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.

The most prominent synthon is the O-H···N interaction between the carboxylic acid's hydroxyl group and the pyridine nitrogen atom. This is a highly reliable and directional interaction that often guides the primary assembly of molecules. In a related compound, 2-bromopyridine-3-carboxylic acid, crystal packing analysis shows the formation of supramolecular chains mediated by these O–H···N hydrogen bonds nih.gov.

Weaker C-H···O hydrogen bonds also play a significant role in reinforcing the crystal packing. These interactions occur between the aromatic C-H donors of the pyridine ring and the oxygen atoms of the carboxylic acid groups. For instance, in the crystal structure of 2-bromopyridine-3-carboxylic acid, C–H···O interactions provide additional stabilization to the primary hydrogen-bonded chains and consolidate the packing of these chains into layers nih.gov. While N-H···O bonds are not intrinsic to the parent molecule, they become critical in co-crystals or molecular salts where a co-former with an N-H donor group (like an amide or an amine) is introduced.

The geometric parameters of typical hydrogen bonds observed in a closely related structure are detailed below.

Donor (D) — H···Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O—H···N0.841.852.685173
C—H···O0.952.393.258152
C—H···O0.952.473.171131
Data based on the crystal structure of 2-bromopyridine-3-carboxylic acid nih.gov.

Aromatic π-stacking interactions are crucial non-covalent forces in systems containing aromatic rings and are fundamental in medicinal chemistry and materials science nih.govmdpi.com. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In the solid state, molecules of this compound are expected to arrange themselves to facilitate π-π stacking between the pyridine rings, contributing significantly to the stabilization of the crystal lattice nih.gov.

The geometry of these interactions can vary, leading to different packing motifs such as face-to-face or offset stacking. The typical distance for effective π-π stacking is in the range of 3.3 to 3.8 Å between the centroids of the aromatic rings researchgate.net. The presence of electron-withdrawing substituents, such as the bromine atom and carboxylic acid groups, can influence the electronic nature of the pyridine ring, potentially enhancing the strength and directionality of these stacking interactions. The synergy between π-stacking and other non-covalent interactions can lead to highly stable and organized supramolecular frameworks rsc.org.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor) nih.gov. The bromine atom in this compound, being attached to an electron-deficient pyridine ring, is a potential halogen bond donor. The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing power of the group it is attached to mdpi.com.

This C-Br group can form halogen bonds with various acceptors, such as the nitrogen or oxygen atoms of neighboring molecules or co-formers. The positive electrostatic potential on the outer surface of the bromine atom, known as the σ-hole, facilitates this attractive interaction. The incidence of halogen bonding increases dramatically when the pyridine ring is positively charged, for example, upon protonation nih.gov. In the design of co-crystals, this C-Br···N or C-Br···O halogen bond can be a powerful tool for directing molecular assembly, often working in conjunction with hydrogen bonds to create robust and complex architectures rsc.org. Studies on related halopyridine systems have demonstrated the formation of strong C–X···A–Cu halogen bonds (where X is a halogen and A is a halide ion), which are stronger than C–X···X'–C interactions researchgate.net.

Additionally, bromine-bromine (Br···Br) interactions can occur. These halogen-halogen contacts are classified based on their geometry. Type I interactions involve symmetrical contacts where the two C-Br bonds are roughly perpendicular to the Br···Br vector, while Type II interactions are more linear. Intermolecular Br···Br distances shorter than the sum of the van der Waals radii (3.70 Å) are indicative of a stabilizing interaction. Theoretical calculations on similar bromo-substituted organic compounds have estimated the energy of these attractive Br···Br interactions to be around 2.2–2.5 kcal/mol, suggesting they can act as a driving force in the crystallization process mdpi.com.

Co-Crystallization Strategies and Molecular Salts

Co-crystallization has emerged as a key strategy in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical structure of the constituent molecules researchgate.net. A multi-component crystal, such as a co-crystal or a molecular salt, consists of two or more different molecules held together in a stoichiometric ratio within the same crystal lattice researchgate.net. This compound is an excellent candidate for forming such multi-component systems due to its array of functional groups capable of forming diverse supramolecular synthons.

Common techniques for preparing co-crystals include:

Solvent Evaporation: This is the most prevalent method, where the component molecules are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals nih.govnih.gov.

Grinding: Mechanochemical grinding, either neat (dry) or with a small amount of liquid (liquid-assisted grinding), can induce co-crystal formation in the solid state nih.gov.

Slurrying: In this method, the components are stirred in a solvent in which they have limited solubility. The suspended solids can transform into the more stable co-crystal phase over time nih.gov.

The design of multi-component crystals relies on the principles of molecular recognition and the predictable formation of supramolecular synthons mdpi.com. For this compound, the carboxylic acid groups and the pyridine nitrogen are the primary sites for forming robust hydrogen-bonded synthons with complementary molecules (co-formers).

The choice of co-former is critical. For example, co-crystallization with other pyridine derivatives can lead to predictable carboxylic acid-pyridine heterosynthons mdpi.com. The formation of a co-crystal versus a molecular salt is often predicted by the difference in pKa values between the acidic and basic components (the ΔpKa rule). A ΔpKa of less than 0 generally leads to a neutral co-crystal, while a ΔpKa greater than 3 often results in proton transfer and the formation of a molecular salt.

By strategically selecting co-formers, it is possible to engineer crystalline materials where hydrogen bonding, halogen bonding, and π-π stacking interactions are all utilized to build desired supramolecular architectures. This rational design approach allows for the fine-tuning of material properties, such as solubility, stability, and melting point, which is of particular importance in the pharmaceutical and materials science industries semanticscholar.orgnih.gov.

Role of Charge-Assisted Synthons

In the crystal engineering of pyridine-carboxylic acids, charge-assisted synthons play a pivotal role in dictating supramolecular assembly. For molecules like this compound, which contain both a basic pyridine nitrogen atom and acidic carboxylic acid groups, the possibility of proton transfer exists. This transfer from a carboxylic acid to the pyridine nitrogen results in the formation of a zwitterion, creating a pyridinium carboxylate salt.

The resulting electrostatic interactions give rise to strong, charge-assisted hydrogen bonds (N⁺–H···O⁻), which are significantly more robust than the hydrogen bonds between neutral molecules (O–H···N). These powerful synthons can effectively outcompete other potential interactions, such as the common carboxylic acid dimer synthon (O–H···O). rsc.orgsoton.ac.uk The formation of these charge-assisted synthons is a dominant factor in the crystal packing, often leading to highly stable and predictable supramolecular architectures. researchgate.net The presence of multiple functional groups capable of forming these strong interactions makes this compound a versatile building block for designing complex crystalline structures. mdpi.com

Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in molecules with multiple functional groups capable of forming various intermolecular interactions. Pyridine dicarboxylic acids, including this compound, are prone to exhibiting polymorphism and pseudopolymorphism (the formation of solvates or hydrates). rsc.orgsoton.ac.uk

The competition between different but energetically similar hydrogen bonding patterns is a primary driver for polymorphism in these systems. For instance, the structure can be dominated by neutral O–H···N hydrogen bonds, charge-assisted N⁺–H···O⁻ interactions in a zwitterionic form, or the classic carboxylic acid dimer synthon. rsc.org The presence of solvent molecules can lead to pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice, often mediating connections between molecules of the primary compound. rsc.org While specific polymorphs of this compound are not detailed in the available literature, studies on related compounds like pyridine-2,6-dicarboxylic acid have identified multiple anhydrous polymorphs and hydrates, underscoring the likelihood of such behavior in this system. rsc.orgsoton.ac.ukrsc.org

Factors Influencing Polymorph Formation (e.g., pH, solvent)

The formation of specific polymorphs or pseudopolymorphs of this compound is highly sensitive to the crystallization conditions, particularly the choice of solvent and the pH of the solution.

Solvent: The polarity and hydrogen-bonding capability of the solvent can direct which supramolecular synthons are formed. Protic solvents like water or ethanol can compete for hydrogen bonding sites, potentially disrupting robust synthons like the carboxylic acid dimer and favoring the formation of hydrates (a form of pseudopolymorphism). rsc.orgmdpi.com In aqueous solutions, the formation of zwitterionic species is more likely, leading to structures stabilized by charge-assisted hydrogen bonds. mdpi.com Aprotic solvents may favor the formation of neutral co-crystals or anhydrous forms dominated by acid-pyridine or acid-acid synthons. mdpi.comresearchgate.net

pH: The pH of the crystallization medium directly influences the protonation state of the molecule. At low pH, the pyridine nitrogen is protonated, while at high pH, the carboxylic acid groups are deprotonated. At an intermediate pH near the isoelectric point, the zwitterionic form is favored. Each of these ionization states presents a different set of hydrogen bond donors and acceptors, leading to fundamentally different intermolecular interactions and, consequently, different crystal structures. Manipulating the pH is therefore a key strategy for selectively crystallizing a desired polymorphic form or salt.

Structural Analysis of Polymorphic Forms

While experimentally determined polymorphs for this compound are not available in the reviewed literature, a structural analysis of hypothetical forms can be based on the known behavior of related pyridine dicarboxylic acids. rsc.org Different polymorphs would exhibit distinct crystallographic parameters and supramolecular arrangements.

Key structural differences would likely include:

Dominant Synthons: One form might be characterized by neutral O–H···N interactions, another by charge-assisted N⁺–H···O⁻ hydrogen bonds if a zwitterion is formed, and a third could feature carboxylic acid dimers if steric or electronic factors prevent interaction with the pyridine nitrogen. rsc.org

Molecular Conformation: Polymorphs could arise from different torsion angles between the carboxylic acid groups and the pyridine ring.

Packing Arrangements: The molecules might pack into distinct motifs such as chains, layers, or more complex three-dimensional networks, resulting in different space groups and unit cell dimensions.

An illustrative table of potential polymorphic forms is presented below.

FormHypothetical Crystallization ConditionsPotential Space GroupKey Supramolecular Synthons
Form I (Anhydrous)Non-polar aprotic solvent (e.g., Toluene)Monoclinic (e.g., P2₁/c)Carboxylic acid dimer; C–H···O interactions
Form II (Zwitterionic)Aqueous solution near isoelectric pointOrthorhombic (e.g., P2₁2₁2₁)Charge-assisted N⁺–H···O⁻; π-π stacking
Form III (Hydrate)Slow evaporation from waterTriclinic (e.g., P-1)Water-mediated O–H···O and O–H···N bridges

Crystal Property Engineering through Supramolecular Design

Crystal property engineering aims to rationally design crystalline materials with desired physical and chemical properties. This compound is an excellent candidate for this approach due to its array of functional groups: two carboxylic acid groups (hydrogen bond donors/acceptors), a pyridine nitrogen (hydrogen bond acceptor), and a bromine atom (halogen bond donor).

By co-crystallizing this molecule with other complementary molecules (co-formers), it is possible to create novel multi-component crystals with tailored properties. The selection of co-formers allows for the programmed assembly of specific supramolecular synthons. mdpi.com For example, co-crystallization with other pyridine derivatives can reinforce π-π stacking interactions, while co-crystallization with strong hydrogen bond acceptors can systematically modify the hydrogen bonding network. The bromine atom allows for the incorporation of halogen bonding (C–Br···O/N) as a directional tool to guide the crystal packing, a strategy that is increasingly used to fine-tune crystal structures and properties. mdpi.com This supramolecular design approach can be used to modify crucial material properties such as solubility, thermal stability, and mechanical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromopyridine-3,5-dicarboxylic acid, and how can reaction conditions be controlled to improve yield and purity?

  • Methodology :

  • Ester protection : Use diethyl ester derivatives to protect carboxylic groups during bromination, as demonstrated for structurally similar compounds .
  • Bromination : Employ electrophilic substitution or Pd-catalyzed cross-coupling reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (50–80°C) to minimize side reactions.
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
    • Key considerations : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-bromination.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • FT-IR : Confirm carboxylic acid O-H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
  • NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (if present); ¹³C NMR confirms carboxylic carbons (δ 165–175 ppm).
  • Single-crystal XRD : Resolves molecular geometry, hydrogen bonding (e.g., O-H···O), and packing motifs. For example, Hirshfeld surface analysis quantifies intermolecular interactions .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in designing metal-organic frameworks (MOFs) with catalytic or proton-conductive properties?

  • MOF design :

  • Coordination modes : The carboxylic groups bind to metal nodes (e.g., Zn²⁺, Ln³⁺) to form 2D/3D frameworks. Bromine substituents may enhance Lewis acidity for catalysis (e.g., oxidation or acid-base reactions) .
  • Synthesis : Solvothermal methods (e.g., 120°C in DMF/H₂O) or microwave-assisted crystallization optimize framework topology.
    • Proton conductivity : Introduce hydrophilic functional groups (e.g., -OH) or modulate pore size to facilitate H⁺ transport. Characterize via impedance spectroscopy under controlled humidity .

Q. What strategies resolve contradictions in structural data (e.g., hydrogen bonding vs. π-π stacking) for coordination polymers involving brominated pyridine dicarboxylates?

  • Integrated analysis :

  • Combine XRD with DFT calculations to model electronic structures and non-covalent interactions.
  • Hirshfeld surface analysis quantifies interaction types (e.g., H-bonding % vs. π-π contacts) .
  • Thermogravimetric analysis (TGA) assesses thermal stability, indirectly indicating dominant bonding motifs.

Q. How does bromine substitution at the 2-position influence electronic/steric properties in coordination chemistry?

  • Electronic effects : Bromine’s electronegativity withdraws electron density, weakening metal-ligand bonds (e.g., reduced M-O bond strength in carboxylate complexes).
  • Steric effects : The 2-bromo group may hinder axial coordination, favoring equatorial binding modes. Validate via UV-Vis spectroscopy (d-d transitions) and XPS (metal oxidation states) .

Q. What methodologies evaluate the proton conductivity of MOFs synthesized with this compound?

  • Experimental setup :

  • Impedance spectroscopy : Measure conductivity under variable humidity (30–90% RH) and temperature (25–80°C).
  • Activation energy : Calculate using Arrhenius plots to distinguish between Grotthuss (H⁺ hopping) and vehicular (H₃O⁺ diffusion) mechanisms.
    • Enhancement strategies : Post-synthetic modification with sulfonic acid groups or doping with hygroscopic ions (e.g., NH₄⁺) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated compound vapors.
  • Storage : Keep in airtight containers away from strong oxidizers (e.g., HNO₃) and moisture. Refer to SDS guidelines for similar brominated dicarboxylic acids .

Applications in Polymer Chemistry

Q. How can this compound be incorporated into polymer synthesis?

  • Polymer design :

  • Polyamides/polyesters : Condense with diamines/diols via melt polymerization (200–250°C). Bromine enhances flame retardancy by releasing HBr during combustion.
  • Functionalization : Post-polymerization modifications (e.g., Suzuki coupling) introduce aryl groups for tailored solubility or optical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.